synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile
synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile
An In-depth Technical Guide to the Synthesis of 1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile
Introduction
1-(2-chlorophenyl)-4-oxocyclohexanecarbonitrile is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to norketamine, the primary metabolite of the anesthetic and antidepressant ketamine.[1][2][3][4][5] The structural motif of a substituted cyclohexanone ring is prevalent in medicinal chemistry, and the presence of the 2-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] This guide provides a comprehensive overview of a robust and efficient laboratory-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.
This document will detail the most common synthetic approach, the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization of the final product. The presented methodology is designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Proposed Synthetic Pathway: Michael Addition
The most direct and widely recognized method for the is the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone.[7][8][9] This reaction, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (in this case, the carbanion of 2-chlorophenylacetonitrile) to an α,β-unsaturated carbonyl compound (cyclohexenone).
Rationale for Pathway Selection
The choice of the Michael addition is predicated on several factors:
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Atom Economy: This pathway is highly efficient in terms of incorporating the atoms of the starting materials into the final product, minimizing waste.
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Convergent Synthesis: It brings together two readily available starting materials in a single key step, simplifying the overall synthetic sequence.
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Established Precedent: The Michael addition of various nucleophiles to cyclohexenone is a well-documented and reliable transformation in organic synthesis.[7][8]
The reaction proceeds via the deprotonation of the α-carbon of 2-chlorophenylacetonitrile by a suitable base to form a resonance-stabilized carbanion. This carbanion then acts as the Michael donor, attacking the β-carbon of the cyclohexenone (the Michael acceptor). The resulting enolate is then protonated during workup to yield the desired product.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the .
Detailed Experimental Protocol
This protocol is based on established procedures for Michael additions involving similar substrates.[10] Researchers should perform a thorough risk assessment before commencing any experimental work.
Materials and Reagents
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2-Chlorophenylacetonitrile
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Cyclohexenone
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Sodium ethoxide (or another suitable base such as potassium tert-butoxide)
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Absolute ethanol (anhydrous)
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Diethyl ether (anhydrous)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and ethyl acetate (for chromatography)
Equipment
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Three-necked round-bottom flask
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Stirrer
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Condenser
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Dropping funnel
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Inert atmosphere setup (e.g., nitrogen or argon)
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Step-by-Step Procedure
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Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is assembled and flame-dried under an inert atmosphere.
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Base Preparation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere, or a commercially available solution is used.
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Addition of Reactants: The sodium ethoxide solution is cooled in an ice bath. A solution of 2-chlorophenylacetonitrile in absolute ethanol is added dropwise to the stirred, cooled base solution over 30 minutes.
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Formation of the Nucleophile: The mixture is stirred at room temperature for one hour to ensure complete formation of the carbanion.
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Michael Addition: A solution of cyclohexenone in absolute ethanol is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic. The ethanol is removed under reduced pressure using a rotary evaporator.
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Extraction: The aqueous residue is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.
Safety Precautions
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All manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
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Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
2-Chlorophenylacetonitrile is toxic and an irritant. Avoid inhalation and contact with skin.
-
Diethyl ether is highly flammable.
Data Presentation
Table 1: Key Reaction Parameters and Expected Results
| Parameter | Value |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol [11] |
| CAS Number | 65618-88-4[11] |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
| Purity (post-purification) | >98% |
| Storage Conditions | Sealed in dry, 2-8°C[11] |
Spectroscopic Characterization
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¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the range of δ 7.2-7.5 ppm, and aliphatic protons of the cyclohexanone ring as a series of multiplets between δ 2.0-3.0 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a carbonyl carbon around δ 208 ppm, a nitrile carbon around δ 120 ppm, aromatic carbons between δ 127-135 ppm, and aliphatic carbons of the cyclohexanone ring between δ 30-50 ppm.
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FTIR (KBr): Characteristic absorption bands would be expected for the carbonyl group (C=O) around 1715 cm⁻¹ and the nitrile group (C≡N) around 2240 cm⁻¹.
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Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Conclusion
The via the Michael addition of 2-chlorophenylacetonitrile to cyclohexenone represents a reliable and efficient method for obtaining this key pharmaceutical intermediate. The provided protocol, grounded in established chemical principles, offers a clear pathway for its successful synthesis and purification. Adherence to the detailed experimental procedure and safety precautions is paramount. The characterization data, while predictive, provides a solid framework for the validation of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for drug discovery and development.
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